2,4-Dimethoxy-5-methylbenzoic acid
Overview
Description
2,4-Dimethoxy-5-methylbenzoic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-5-methylbenzoic acid typically involves the methylation of 2,4-dihydroxy-5-methylbenzoic acid. This can be achieved through the reaction with methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. The reaction conditions generally include refluxing the mixture for several hours to ensure complete methylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar methylation reactions but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 2,4-dimethoxy-5-methylquinone.
Reduction: Formation of 2,4-dimethoxy-5-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-Dimethoxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
2,4-Dimethoxybenzoic acid: Lacks the methyl group at the 5-position.
2,4-Dihydroxy-5-methylbenzoic acid: Contains hydroxyl groups instead of methoxy groups.
2,3-Dimethoxybenzoic acid: The methoxy groups are positioned differently on the benzene ring.
Uniqueness: 2,4-Dimethoxy-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and methyl groups can enhance its stability and modify its chemical properties compared to similar compounds.
Properties
IUPAC Name |
2,4-dimethoxy-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-7(10(11)12)9(14-3)5-8(6)13-2/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBKBHAIWAXLPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679891 | |
Record name | 2,4-Dimethoxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50625-55-3 | |
Record name | 2,4-Dimethoxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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